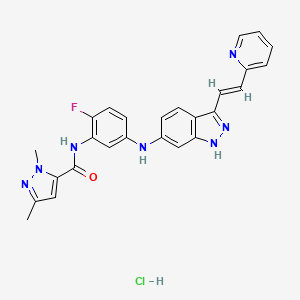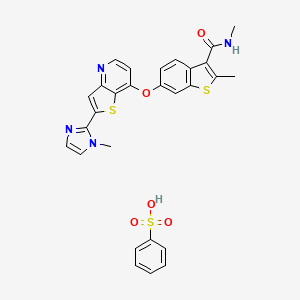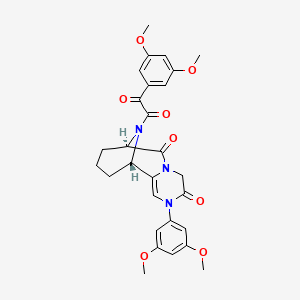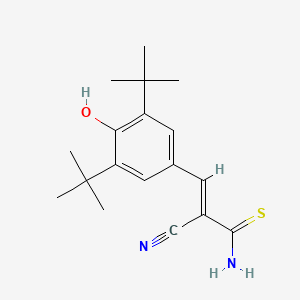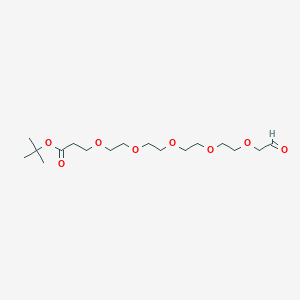
Ald-CH2-PEG5-t-butyl ester
Vue d'ensemble
Description
Ald-CH2-PEG5-t-butyl ester is a polyethylene glycol (PEG) linker . It is an aldehyde PEG linker that is reactive with aminooxy-containing molecules . The t-butyl ester can be removed under acidic conditions for further conjugation . The PEG5 spacer of the compound improves aqueous solubility .
Synthesis Analysis
Ald-CH2-PEG5-t-butyl ester is particularly useful in the development of protein and peptide-based drugs, which often have limited half-lives and poor stability in vivo . By attaching this compound to the protein or peptide, researchers can improve its stability and increase its circulation time in the body .Molecular Structure Analysis
The molecular formula of Ald-CH2-PEG5-t-butyl ester is C17H32O8 . It has a molecular weight of 364.4 g/mol . The functional group of this compound is aldehyde/t-butyl ester .Chemical Reactions Analysis
Ald-CH2-PEG5-t-butyl ester is reactive with aminooxy-containing molecules . The t-butyl ester can be removed under acidic conditions for further conjugation .Physical And Chemical Properties Analysis
Ald-CH2-PEG5-t-butyl ester has a molecular weight of 364.4 g/mol . Its molecular formula is C17H32O8 .Applications De Recherche Scientifique
“Ald-CH2-PEG5-t-butyl ester” is a type of Polyethylene Glycol (PEG) linker . PEG linkers are often used in the field of drug delivery . They can be attached to drugs to improve their solubility, stability, and safety .
This particular PEG linker, “Ald-CH2-PEG5-t-butyl ester”, has an aldehyde functional group that is reactive with aminooxy-containing molecules . This means it can be used to attach drugs or other molecules to the PEG linker. The t-butyl ester can be removed under acidic conditions for further conjugation .
The PEG5 spacer of the compound improves aqueous solubility . This could be beneficial in drug delivery applications, as it could help the drug to be more effectively distributed in the body.
“Ald-CH2-PEG5-t-butyl ester” is a type of Polyethylene Glycol (PEG) linker that is often used in the field of drug delivery . Here are some potential applications based on its properties:
-
Drug Delivery
- The PEG linker can be attached to drugs to improve their solubility, stability, and safety .
- The aldehyde functional group of “Ald-CH2-PEG5-t-butyl ester” is reactive with aminooxy-containing molecules , which means it can be used to attach drugs or other molecules to the PEG linker.
- The t-butyl ester can be removed under acidic conditions for further conjugation .
- The PEG5 spacer of the compound improves aqueous solubility , which could be beneficial in drug delivery applications as it could help the drug to be more effectively distributed in the body.
-
Bioconjugation
- The aldehyde functional group of “Ald-CH2-PEG5-t-butyl ester” can react with aminooxy-containing molecules , which makes it useful for bioconjugation, a process that involves attaching two or more biomolecules together.
- The t-butyl ester can be removed under acidic conditions for further conjugation , which provides flexibility in the bioconjugation process.
-
Protein Pegylation
-
Nanoparticle Surface Modification
-
Polymer Synthesis
-
Biosensor Development
“Ald-CH2-PEG5-t-butyl ester” is a type of Polyethylene Glycol (PEG) linker that is often used in the field of drug delivery . Here are some potential applications based on its properties:
-
Drug Delivery
- The PEG linker can be attached to drugs to improve their solubility, stability, and safety .
- The aldehyde functional group of “Ald-CH2-PEG5-t-butyl ester” is reactive with aminooxy-containing molecules , which means it can be used to attach drugs or other molecules to the PEG linker.
- The t-butyl ester can be removed under acidic conditions for further conjugation .
- The PEG5 spacer of the compound improves aqueous solubility , which could be beneficial in drug delivery applications as it could help the drug to be more effectively distributed in the body.
-
Bioconjugation
- The aldehyde functional group of “Ald-CH2-PEG5-t-butyl ester” can react with aminooxy-containing molecules , which makes it useful for bioconjugation, a process that involves attaching two or more biomolecules together.
- The t-butyl ester can be removed under acidic conditions for further conjugation , which provides flexibility in the bioconjugation process.
-
Protein Pegylation
-
Nanoparticle Surface Modification
-
Polymer Synthesis
-
Biosensor Development
Safety And Hazards
Orientations Futures
Ald-CH2-PEG5-t-butyl ester is particularly useful in the development of protein and peptide-based drugs . By attaching this compound to the protein or peptide, researchers can improve its stability and increase its circulation time in the body . This suggests that Ald-CH2-PEG5-t-butyl ester has potential applications in the field of pharmaceutical research and development .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O8/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h5H,4,6-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKNETSNXAZWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ald-CH2-PEG5-t-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



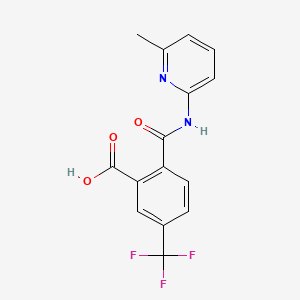
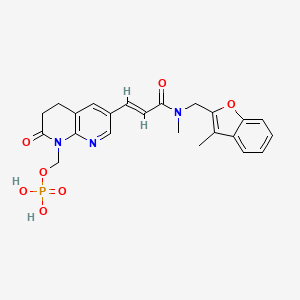

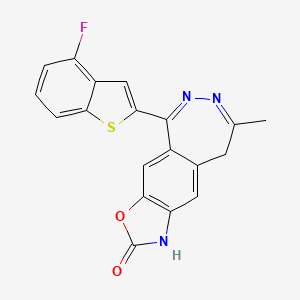
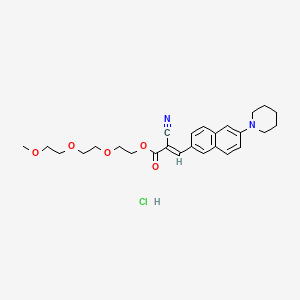
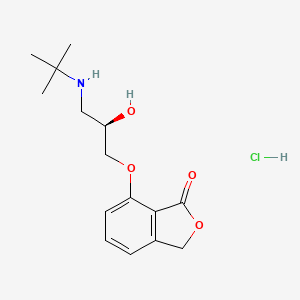
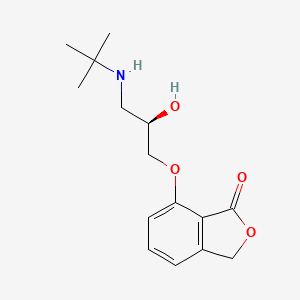
![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)
![3-[3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)propoxy]-4-Fluorobenzoic Acid](/img/structure/B605222.png)
